molecular formula C11H14BrClO B2750868 1-Bromo-3-chloro-6-iso-pentyloxybenzene CAS No. 1332347-29-1

1-Bromo-3-chloro-6-iso-pentyloxybenzene

Cat. No.: B2750868
CAS No.: 1332347-29-1
M. Wt: 277.59
InChI Key: GPKXCARMXCMTNK-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-6-iso-pentyloxybenzene is an organic compound characterized by the presence of bromine, chlorine, and an iso-pentyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-6-iso-pentyloxybenzene can be synthesized through several methods. One common approach involves the electrophilic substitution of 3-chlorophenol with iso-pentyl bromide in the presence of a base, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-6-iso-pentyloxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.

    Coupling: Palladium catalysts with boronic acids or alkenes.

Major Products:

  • Substituted benzene derivatives.
  • Phenolic compounds.
  • Biaryl compounds.

Scientific Research Applications

1-Bromo-3-chloro-6-iso-pentyloxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-6-iso-pentyloxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological outcomes. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or induce apoptosis in cancer cells by activating caspase pathways .

Properties

IUPAC Name

2-bromo-4-chloro-1-(3-methylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClO/c1-8(2)5-6-14-11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKXCARMXCMTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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